molecular formula C7H4ClN3O2 B1335172 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 842973-65-3

3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1335172
CAS No.: 842973-65-3
M. Wt: 197.58 g/mol
InChI Key: RIWROFKWJCRDJY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect cell signaling pathways and cellular processes such as cell growth and apoptosis . Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating specific apoptotic pathways . Moreover, this compound can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and differentiation . Its impact on cellular metabolism includes altering the activity of metabolic enzymes and influencing the production of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their activity and preventing them from catalyzing their respective biochemical reactions . Additionally, this compound can interact with transcription factors, proteins that regulate gene expression, leading to changes in the transcription of specific genes . These interactions can result in the activation or repression of various cellular pathways, ultimately influencing cell function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes and modulate cellular pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . The metabolic flux of this compound can influence the levels of key metabolites, affecting cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, modulating its availability and activity within cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyrazole with a suitable pyrimidine derivative in the presence of a base, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of the pyrazolo[1,5-a]pyrimidine core, chlorination at the 3-position, and subsequent carboxylation at the 2-position. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like Dess–Martin periodinane or activated manganese (IV) oxide.

    Reduction: Reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 5-Benzimidazole-pyrazolo[1,5-a]pyrimidine

Comparison: Compared to these similar compounds, 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to the presence of the chlorine atom at the 3-position and the carboxylic acid group at the 2-position. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-5(7(12)13)10-11-3-1-2-9-6(4)11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWROFKWJCRDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C(=N2)C(=O)O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390272
Record name 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842973-65-3
Record name 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=842973-65-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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